molecular formula C7H5BrCl2 B1412547 2-Bromo-3,4-dichlorotoluene CAS No. 1805523-10-7

2-Bromo-3,4-dichlorotoluene

Cat. No.: B1412547
CAS No.: 1805523-10-7
M. Wt: 239.92 g/mol
InChI Key: SEAUBQTYSTVQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-dichlorotoluene, also known as 2-bromo-1,3-dichloro-4-methylbenzene, is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4-dichlorotoluene can be synthesized through several methods. One common method involves the bromination of 3,4-dichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichlorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 2-amino-3,4-dichlorotoluene.

    Oxidation: 2-Bromo-3,4-dichlorobenzoic acid or 2-Bromo-3,4-dichlorobenzaldehyde.

    Reduction: 3,4-Dichlorotoluene.

Scientific Research Applications

2-Bromo-3,4-dichlorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological pathways.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichlorotoluene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4-dichlorotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms enhances its electrophilic nature, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

3-bromo-1,2-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAUBQTYSTVQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4-dichlorotoluene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,4-dichlorotoluene
Reactant of Route 3
Reactant of Route 3
2-Bromo-3,4-dichlorotoluene
Reactant of Route 4
2-Bromo-3,4-dichlorotoluene
Reactant of Route 5
2-Bromo-3,4-dichlorotoluene
Reactant of Route 6
2-Bromo-3,4-dichlorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.